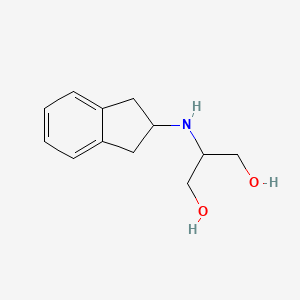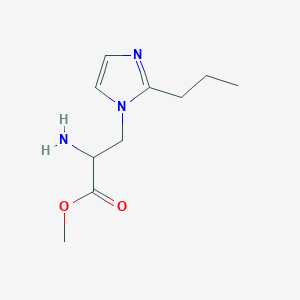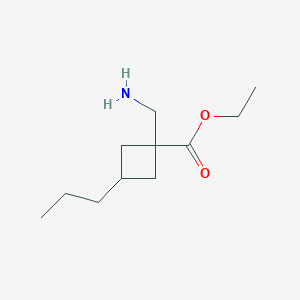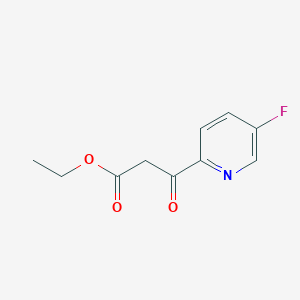
2-((2,3-Dihydro-1h-inden-2-yl)amino)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,3-Dihydro-1H-inden-2-yl)amino)propane-1,3-diol is a chemical compound that features an indane moiety linked to a propane-1,3-diol structure through an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Dihydro-1H-inden-2-yl)amino)propane-1,3-diol typically involves the following steps:
Formation of the Indane Moiety: The indane structure can be synthesized through the cyclization of appropriate precursors, such as 2-phenylpropionic acid derivatives, under acidic conditions.
Amination: The indane derivative is then subjected to amination using reagents like ammonia or primary amines to introduce the amino group at the desired position.
Attachment of Propane-1,3-diol: The final step involves the reaction of the amino-indane intermediate with epichlorohydrin or similar reagents to form the propane-1,3-diol moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2,3-Dihydro-1H-inden-2-yl)amino)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon to yield reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated indane moiety.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-((2,3-Dihydro-1H-inden-2-yl)amino)propane-1,3-diol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand the interaction of indane derivatives with biological targets.
Industrial Applications: The compound may find use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((2,3-Dihydro-1H-inden-2-yl)amino)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The indane moiety can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Aminoindan: A structurally similar compound with a single amino group attached to the indane moiety.
2-Indanylglycine: An indane derivative with a glycine moiety.
5,6-Diethyl-2,3-dihydro-1H-inden-2-yl derivatives: Compounds with similar indane structures but different substituents.
Uniqueness
2-((2,3-Dihydro-1H-inden-2-yl)amino)propane-1,3-diol is unique due to the presence of both an indane moiety and a propane-1,3-diol structure, which allows for diverse chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate for various synthetic and research applications.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1H-inden-2-ylamino)propane-1,3-diol |
InChI |
InChI=1S/C12H17NO2/c14-7-12(8-15)13-11-5-9-3-1-2-4-10(9)6-11/h1-4,11-15H,5-8H2 |
Clé InChI |
YOUHITCLCLUYGF-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC2=CC=CC=C21)NC(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-4-(1-ethoxyvinyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13637716.png)


![2-Amino-4-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13637742.png)
![2-({3-cyano-3-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxopropyl}sulfanyl)acetic acid](/img/structure/B13637746.png)

![3-[(Oxan-4-yloxy)methoxy]azetidine](/img/structure/B13637756.png)






